molecular formula C5H7NS B3331270 2-Methylthiophen-3-amine CAS No. 802305-56-2

2-Methylthiophen-3-amine

Cat. No.: B3331270
CAS No.: 802305-56-2
M. Wt: 113.18 g/mol
InChI Key: WCSPBFKPKSAUFF-UHFFFAOYSA-N
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Description

2-Methylthiophen-3-amine is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by a methyl group attached to the second carbon and an amine group attached to the third carbon of the thiophene ring

Mechanism of Action

Target of Action

2-Methylthiophen-3-amine is a compound that has been studied for its potential anticonvulsant and antinociceptive activities . The primary targets of this compound are voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) .

Mode of Action

The compound interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, which can alter the electrical activity of neurons and potentially reduce the occurrence of seizures .

Biochemical Pathways

It is known that the compound’s anticonvulsant activity is related to its ability to inhibit voltage-gated sodium and calcium channels . This inhibition can disrupt the normal functioning of neurons, potentially reducing the occurrence of seizures .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticonvulsant and antinociceptive activities . By inhibiting voltage-gated sodium and calcium channels, the compound can alter the electrical activity of neurons, potentially reducing the occurrence of seizures . Additionally, the compound has shown antinociceptive activity, suggesting it may have potential as a pain reliever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment could potentially interact with this compound, altering its effectiveness . Additionally, factors such as temperature and pH could potentially affect the stability of the compound

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methylthiophen-3-amine are not fully understood due to limited research. It is known that amines can interact with various enzymes, proteins, and other biomolecules. These interactions can be influenced by the chemical structure of the amine, including its size, charge, and the presence of functional groups .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Amines can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that amines can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of amines can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of amines can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

Amines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Amines can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiophen-3-amine can be achieved through several methods. One common approach involves the cyclization of 2,5-dimethyl-3-thiaadipic acid in the presence of anhydride and alkali to obtain 2,4-dimethyltetrahydrothiophene-3-ketone. This intermediate is then condensed with hydroxylamine or its salt, followed by rearrangement to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.

Scientific Research Applications

2-Methylthiophen-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Methylthiophene: Lacks the amine group, making it less reactive in certain chemical reactions.

    3-Aminothiophene: Lacks the methyl group, which can influence its chemical and biological properties.

    2,4-Dimethylthiophene:

Uniqueness: 2-Methylthiophen-3-amine is unique due to the presence of both a methyl and an amine group on the thiophene ring. This combination of functional groups enhances its reactivity and broadens its range of applications in various fields.

Properties

IUPAC Name

2-methylthiophen-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-5(6)2-3-7-4/h2-3H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSPBFKPKSAUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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